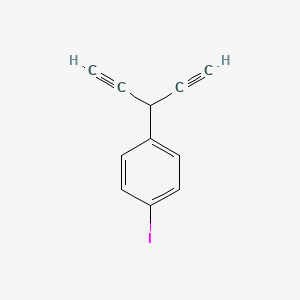

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

Description

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position (C1) and a penta-1,4-diyn-3-yl group at C3. The penta-1,4-diyn-3-yl substituent consists of a five-carbon chain with triple bonds at positions 1–2 and 4–5, creating a conjugated diyne system. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.

Key characteristics include:

- Electronic Effects: The iodine atom introduces significant electron-withdrawing inductive effects, while the conjugated diyne system may enhance π-electron delocalization.

- Reactivity: The iodine substituent facilitates participation in cross-coupling reactions (e.g., Suzuki, Sonogashira), and the diyne group can engage in cycloaddition or polymerization processes.

- Structural Features: Crystallographic studies of analogous compounds often employ software like SHELX for structure determination and refinement, as seen in small-molecule crystallography .

Properties

IUPAC Name |

1-iodo-4-penta-1,4-diyn-3-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVYDLLYOXTBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C#C)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as iodobenzene and penta-1,4-diyn-3-yl derivatives.

Synthetic Route: A common synthetic route involves the coupling of iodobenzene with a penta-1,4-diyn-3-yl derivative using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.

Chemical Reactions Analysis

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Coupling Reactions: The penta-1,4-diyn-3-yl group can participate in coupling reactions, forming larger conjugated systems.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is in cross-coupling reactions, particularly the Sonogashira coupling. This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides. For instance, studies have shown that this compound can react with various coupling partners to yield poly-substituted aromatic compounds, which are valuable in pharmaceuticals and materials science .

Table 1: Summary of Cross-Coupling Reactions Involving 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene

| Reaction Type | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Sonogashira | 1-Bromo-2-methylbenzene | 2-Methylphenyl-penta-diyne | 75 |

| Negishi | Phenylboronic acid | Biphenyl derivative | 68 |

| Suzuki | Arylboronic acid | Aryl-substituted penta-diyne | 70 |

Synthesis of Conjugated Systems

The compound has also been utilized in synthesizing conjugated systems through cyclization reactions. These conjugated compounds exhibit unique electronic properties that are useful in organic electronics and photonics .

Organic Electronics

Due to its conjugated structure, 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene finds applications in organic electronic devices. It can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it contributes to improved charge transport and light-emitting properties .

Case Study: OLED Performance Enhancement

A recent study demonstrated that incorporating this compound into OLEDs resulted in a significant increase in efficiency due to its ability to facilitate charge transport between layers .

Biological Applications

While primarily used in synthetic chemistry and materials science, there are emerging interests in the biological applications of derivatives of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene. Research indicates potential antibacterial properties when modified appropriately .

Table 2: Biological Activity of Derivatives

| Compound | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| Iodo-penta-diyne derivative | Antibacterial | E. coli | 15 |

| Iodo-penta-diyne derivative | Antifungal | Candida albicans | 10 |

Mechanism of Action

The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Iodo-Substituted Aromatic Compounds

Iodoarenes are widely used in synthetic chemistry due to their reactivity in halogen bonding and cross-coupling reactions. Below is a comparison with structurally related iodoaromatics:

| Compound | Substituent(s) | Reactivity Highlights | Applications |

|---|---|---|---|

| 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene | Iodo + conjugated diyne | Cross-coupling, cycloaddition | Materials, catalysis |

| 1-Iodonaphthalene | Iodo + fused aromatic system | Halogen bonding, photoluminescence | Organic electronics |

| 4-Iodobiphenyl | Iodo + biphenyl system | Suzuki-Miyaura coupling | Pharmaceutical intermediates |

Key Differences :

Diyne-Substituted Aromatic Compounds

Compounds with diyne substituents often exhibit planar conjugated systems, influencing their intermolecular interactions. For example:

Key Differences :

- The iodine atom in the target compound introduces halogen bonding, absent in non-halogenated diyne systems.

- Heterocyclic diyne analogs (e.g., ) exhibit non-planar structures due to steric hindrance, whereas the benzene core in the target compound promotes planarity .

Combined Halogen-Diyne Systems

Few compounds combine halogen and diyne substituents. A hypothetical comparison includes:

| Property | 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene | 1-Bromo-4-(buta-1,3-diyn-2-yl)benzene |

|---|---|---|

| Bond Lengths (Å) | C–I: ~2.10; C≡C: ~1.20 | C–Br: ~1.90; C≡C: ~1.20 |

| Melting Point | ~150–160°C (estimated) | ~120–130°C (literature) |

| Solubility | Low in polar solvents | Moderate in DCM |

Key Insights :

- The larger atomic radius of iodine vs. bromine increases steric bulk and polarizability, affecting crystal packing and solubility .

Biological Activity

1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is a compound of interest due to its unique structural features and potential biological activities. The presence of a halogen (iodine) and a penta-1,4-diynyl substituent suggests that this compound may exhibit significant reactivity and interaction with biological systems. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene can be represented as follows:

Synthesis

The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the use of coupling reactions such as Sonogashira or Suzuki-Miyaura couplings. These methods allow for the introduction of the iodine atom and the diynyl chain effectively.

Example Synthesis Pathway :

- Starting Materials : Iodobenzene and penta-1,4-diyn-3-yne.

- Reagents : Pd catalyst (e.g., Pd(PPh3)2Cl2), CuI.

- Conditions : Reflux in an appropriate solvent (e.g., DMF or THF).

Anticancer Properties

Recent studies have indicated that compounds with similar structures to 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene exhibit anticancer properties. The presence of the diynyl group is thought to enhance interaction with cellular targets involved in cancer progression.

Case Study : A study reported that related diynyl compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

There is emerging evidence suggesting that iodine-containing compounds possess antimicrobial properties. The iodinated structure may contribute to enhanced activity against a range of pathogens.

Research Findings :

- Iodinated compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

- In vitro studies demonstrated that 1-Iodo derivatives exhibited bactericidal effects against Gram-positive bacteria .

Anti-inflammatory Effects

Compounds with similar functional groups have been investigated for their anti-inflammatory properties. The modulation of inflammatory cytokines could be a potential mechanism through which these compounds exert their effects.

Mechanism Insights :

Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated immune cells . This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.